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Introduction to Pyran-2-Ones in Marine Fungi

Pyran-2-ones, also referred to as a-pyrones, represent a significant class of six-membered unsaturated
lactones containing an oxygen atom and a carbonyl group, which demonstrate substantial structural
diversity and broad bioactivity. These compounds are widely distributed in nature, occurring in plants,
marine organisms, bacteria, and fungi, with marine-derived fungi proving to be particularly rich sources of
structurally diverse pyran-2-one derivatives. The unique chemical environments of marine ecosystems have
driven the evolution of distinctive biosynthetic pathways in marine fungi, resulting in the production of
pyran-2-ones with unique structural features and potent biological activities not commonly observed in

terrestrial counterparts.

The growing interest in pyran-2-ones from marine fungi stems from their diverse pharmacological properties
and potential applications in drug discovery and agricultural biocontrol. Research over the past decade has
revealed that marine fungi produce an impressive array of pyran-2-one derivatives, including monomeric
forms, symmetric and asymmetric dimers, and complex hybrids with other structural classes. These
compounds typically feature variations in their substitution patterns, oxidation states, and side chain
modifications, which significantly influence their biological activities and molecular targets. This

comprehensive technical review examines the chemical diversity, discovery methodologies, biological
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activities, biosynthesis, and practical applications of pyran-2-ones derived from marine fungi, with particular

emphasis on their potential in therapeutic development.

Chemical Diversity of Pyran-2-One Derivatives

Marine fungi produce an extensive range of pyran-2-one derivatives that can be categorized based on their
structural complexity and substitution patterns. The chemical diversity of these compounds arises from
variations in alkyl side chains, oxidation states, dimerization patterns, and additional functional groups.

The following table summarizes the major classes of pyran-2-ones identified from marine fungal sources:

Table 1: Structural Diversity of Pyran-2-Ones from Marine Fungi

Structural . Fungal
Representative Compounds Key Structural Features
Class Source
Simple 6-Pentyl-2H-pyran-2-one [1] [2] Trichoderma Pentyl substituent at C-6
Monomers spp. position
4-Methoxy-2H-pyran-2-one [3] [4] Penicillium Methoxy group at C-4
restrictum position
Oxygenated 5,6-Dihydro-6S-hydroxymethyl-4- Penicillium Reduced ring system with
Monomers methoxy-2H-pyran-2-one [3] [4] restrictum hydroxymethyl group
4-Methoxy-6-(1'R,2'S- Penicillium Dihydroxylated pentenyl
dihydroxypent-3'(E)-enyl)-2H-pyran-  restrictum side chain
2-one [3] [4]
Dimeric Forms Talaroderxine C [5] Polyphilus 6,6'-Homodimeric
sieberi naphtho-a-pyranone
Viriditoxin [5] Various fungi 6,6'-Linked dimer with
antibacterial activity
Naphtho-a- Semitalaroderxine C [5] Polyphilus Naphthalene-fused o-
Pyranones frankenii pyrone system
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The side chain variability observed in marine fungal pyran-2-ones significantly contributes to their
chemical diversity and bioactivity profiles. Common modifications include straight-chain alkyl groups
(ranging from C1 to C12), unsaturated alkenyl chains, oxygenated side chains containing hydroxyl, epoxy, or
carbonyl functionalities, and aromatic or heteroaromatic substituents. The position of substitution also varies,
with C-4, C-5, and C-6 being the most common sites for functionalization. Additionally, ring oxidation
patterns further expand the structural diversity, with some compounds featuring fully aromatic systems
while others contain reduced double bonds or additional oxygen-containing functional groups such as

hydroxyl, methoxyl, or carbonyl groups at various ring positions.

Table 2: Quantitative Bioactivity Data for Selected Pyran-2-One Derivatives

Compound Biological Activity Potency Test System
6-Pentyl-2H-pyran-  Antifungal vs. ECso =43 pg/mL [1] Mycelial growth
2-one Peronophythora litchii inhibition
Talaroderxine C Cytotoxic activity ICso0 low micromolar to Mammalian cell
nanomolar range [5] lines
Antimicrobial vs. Bacillus MIC = 0.52 pg/mL (0.83 Bacterial growth
subtilis puM) [5] inhibition
Antimicrobial vs. MIC = 66.6 pg/mL (105.70 Bacterial growth
Staphylococcus aureus pMM) [5] inhibition
Fusolanone B Antibacterial vs. Vibrio MIC = 6.25 pg/mL [6] Bacterial growth
parahaemolyticus inhibition

Methodologies for Discovery and Characterization

Fungal Cultivation and OSMAC Approach

The One Strain Many Compounds (OSMAC) approach has proven highly effective in unlocking the

chemodiversity of pyran-2-ones in marine fungi. This methodology involves cultivating fungal strains under
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varied conditions to activate silent biosynthetic gene clusters and stimulate the production of diverse
secondary metabolites. Key parameters manipulated in OSMAC studies include: culture media
composition (e.g., Czapek Yeast Agar, Malt Extract Agar, Potato Dextrose Agar), salinity conditions
(synthetic seawater vs. distilled water), nutrient sources (carbon and nitrogen variations), and physical
parameters (temperature, pH, aeration). Particularly significant is the use of hest-derived media, such as
Mussel Extract Sucrose Agar, which has been shown to dramatically enhance the production of specific

pyran-2-one derivatives in marine fungi [3] [4].

The effectiveness of the OSMAC approach was demonstrated in a comprehensive study of Penicillium
restrictum MMS417, where cultivation on 14 different media revealed substantial variations in pyran-2-one
production. Principal Component Analysis (PCA) of metabolic profiles clearly distinguished extracts
based on both medium composition and salinity conditions, with the mussel-derived medium in synthetic
seawater (MES-SSW) inducing the most distinctive chemical profile and the highest diversity of pyran-2-one
derivatives [3] [4]. This systematic approach led to the identification of 12 pyran-2-ones, including five
previously unreported natural products, highlighting the critical importance of cultivation conditions in

accessing chemical diversity.

Metabolomics and Molecular Networking

Untargeted metabolomics coupled with molecular networking has emerged as a powerful strategy for
comprehensive characterization of pyran-2-one chemodiversity in marine fungi. The standard workflow
involves: sample preparation (extraction with appropriate solvents), chromatographic separation
(typically using UHPLC or HPLC systems), high-resolution mass spectrometry (HRMS/MS analysis in
both positive and negative ionization modes), data processing (peak detection, alignment, and
normalization), and multivariate statistical analysis (PCA, O-PLS-DA) to identify condition-specific

metabolites [3] [7] [4].

Molecular networking based on MS/MS fragmentation patterns enables the visualization of structural
relationships between metabolites and facilitates the rapid identification of novel analogues within known
compound families. In the study of Penicillium restrictum, molecular networking specifically highlighted a
cluster of pyran-2-one derivatives that were preferentially produced in the mussel-derived marine medium,

guiding the isolation and structural characterization of new natural products [4]. This integrated approach
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allows researchers to efficiently map the chemical space of pyran-2-ones and prioritize compounds for

further investigation based on their structural novelty and abundance under specific culture conditions.

Structure Elucidation Techniques

The structural characterization of pyran-2-ones relies on a comprehensive suite of spectroscopic and
spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information
about carbon skeleton connectivity and stereochemistry, with 1D ((A1)H, (" {13})C) and 2D (COSY, HSQC,
HMBC) experiments being essential for complete structure assignment. High-Resolution Mass
Spectrometry (HRMS) enables precise determination of molecular formulas, while tandem MS/MS
experiments offer insights into fragmentation patterns and functional groups. For compounds with chiral
centers, Electronic Circular Dichroism (ECD) spectroscopy and DP4 probability calculations are

employed to determine absolute configurations [5] [3] [4].

The combination of these techniques allows for the complete structural characterization of even complex
pyran-2-one derivatives. For example, in the case of semitalaroderxine C, a combination of extensive NMR
analysis (including ("1)H-("1)H COSY, HMBC, and HSQC) and HRESIMS data established the planar
structure, while ECD spectroscopy confirmed the absolute configuration as R by comparison with calculated
spectra and known structural analogues [5]. Similarly, the configuration of various LL-P880B analogues
from Penicillium restrictum was determined through a combination of NMR analysis, ECD comparisons,

and DP4 calculations [3].
Biological Activities and Therapeutic Potential

Antimicrobial Properties

Pyran-2-ones from marine fungi demonstrate significant antimicrobial activity against a broad spectrum of
pathogenic bacteria and fungi. The compound 6-pentyl-2H-pyran-2-one (6-PP), originally identified from
Trichoderma species, exhibits notable antifungal efficacy against various plant pathogens, including
Peronophythora litchii, the causal agent of litchi downy blight [1] [2]. The antifungal mechanism involves

regulation of the TOR pathway, with transcriptomic analyses revealing that 6-PP treatment upregulates
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expression of TOR pathway-related genes (PICytochrome C, PIYY1) while downregulating negative
regulators (PISpm1, PlrhoH12) in P. litchii [1]. Protein-ligand binding studies further demonstrated stable

affinities between these proteins and 6-PP, suggesting direct interaction with pathway components.

The dimeric naphtho-a-pyrone talaroderxine C displays potent and selective antibacterial activity, showing
significantly stronger inhibition against Bacillus subtilis (MIC = 0.52 pg/mL) compared to Staphylococcus
aureus (MIC = 66.6 pg/mL) [5]. This substantial difference in potency highlights the structure-activity
relationships and selective targeting of pyran-2-one derivatives. Similarly, fusolanone B, a y-pyrone-
containing polyketide from a marine-derived Fusarium species, exhibited notable antibacterial activity
against Vibrio parahaemolyticus with an MIC value of 6.25 pg/mL [6], suggesting potential applications in

controlling marine pathogenic bacteria.

Cytotoxic and Bioactive Properties

Many pyran-2-one derivatives demonstrate promising cytotoxic activities against various human cancer cell
lines. Talaroderxine C has shown potent cytotoxicity with ICso values in the low micromolar to nanomolar
range across multiple mammalian cell lines [5]. Additional pyran-2-one compounds have displayed enzyme
inhibitory effects, including inhibition of protein tyrosine phosphatase 1B (PTP1B), an important target for
diabetes treatment, as observed in silico for certain pyran-2-ones from Penicillium restrictum [3] [4]. These
findings highlight the potential therapeutic applications of pyran-2-ones in oncology and metabolic disorder

treatment.

The structural determinants of bioactivity in pyran-2-ones have been partially elucidated through
structure-activity relationship studies. Key factors influencing biological activity include: the length and
degree of unsaturation of alkyl side chains, the presence and position of oxygenated functional groups
(hydroxyl, methoxy, carbonyl), the dimerization pattern in dimeric compounds, and the overplanarity or
torsional flexibility of the molecular structure. For instance, the 6,6'-homodimeric structure of talaroderxine
C appears to enhance its cytotoxic potency compared to monomeric analogues, while specific oxygenation

patterns in side chains influence antimicrobial specificity [5].

Biosynthesis and Metabolic Engineering
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The biosynthesis of pyran-2-ones in marine fungi primarily occurs through polyketide pathways, involving
the sequential condensation of acyl-CoA precursors by polyketide synthase (PKS) enzymes. Based on
structural analysis and biosynthetic studies of related compounds, the core pyrone ring typically forms
through intramolecular cyclization of a polyketide chain, often facilitated by specific cyclization domains
within PKS enzymes. Subsequent enzymatic modifications, including oxidation, reduction, methylation,
and prenylation, introduce additional structural diversity, while dimerization reactions between monomeric

units generate the diverse array of dimeric pyran-2-ones observed in marine fungi [5] [6].

Metabolic engineering approaches offer promising strategies for enhancing pyran-2-one production and
generating novel analogues. In fungal systems, these approaches may include: manipulation of regulatory
genes controlling secondary metabolite clusters, gene knockout or knockdown of competing pathways,
heterologous expression of biosynthetic gene clusters in tractable host organisms, and precursor-directed
biosynthesis [7]. For example, metabolic engineering of Aspergillus nidulans has been successfully
employed to activate silent biosynthetic gene clusters and produce novel metabolites [7]. Similarly,
engineering of the isoprenoid pathway in Saccharomyces cerevisiae has demonstrated the potential for

optimizing production of valuable natural products [7].

© 2026 Smolecule. All rights reserved. 7/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10451773/
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/2-pyrone-derivative
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654507/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654507/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654507/
https://www.smolecule.com/products/s585792?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

AcetylCoA MalonylCoA

Starter Unit/Extender Unit

hain Elongation

Minor Modification /Oxidation/Reduction\Dimerizati Cross-Coupling

SimpleMonomers OxygenatedMonomers DimericForms ComplexHybrids

Click to download full resolution via product page

Figure 1: Proposed Biosynthetic Pathway for Pyran-2-One Diversity in Marine Fungi

Mechanisms of Action and Molecular Targets

Antifungal Action Mechanisms

The antifungal activity of 6-pentyl-2H-pyran-2-one (6-PP) against phytopathogens like Peronophythora
litchii involves sophisticated regulation of cellular signaling pathways. Integrated transcriptomic and
functional genetic analyses have revealed that 6-PP treatment significantly upregulates expression of TOR

pathway-related genes, including PICytochrome C and the transcription factor PIYY1, while downregulating
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putative negative regulators* of the TOR pathway, such as PISpm1 and PlrhoH12 [1]. The TOR (Target of
Rapamycin) pathway serves as a central regulator of cellular growth, survival, metabolism, ribosome

biogenesis, translation, and transcription processes in eukaryotic organisms.

Protein-ligand binding analyses have demonstrated stable affinities between 6-PP and key TOR pathway
components, suggesting direct interaction with these proteins [1]. Furthermore, phenotypic characterization
of PIYYI targeted gene deletion strains generated using CRISPR/Cas9 technology revealed significantly
reduced vegetative growth, sporangium production, encystment, zoospore release, and pathogenicity of P.
litchii [1]. These findings indicate that 6-PP-mediated activation of PIYY1 expression positively regulates
TOR-related responses and substantially influences vegetative growth and virulence of phytopathogenic

oomycetes, providing a mechanistic foundation for the antifungal activity of this pyran-2-one derivative.

Additional Molecular Targets

Beyond TOR pathway modulation, pyran-2-ones interact with various other molecular targets that contribute
to their diverse bioactivities. Certain pyran-2-one derivatives function as ligands for G protein-coupled
receptors, as demonstrated by 4-(hydroxymethyl)-5-hydroxy-2H-pyran-2-one from a marine-derived
Aspergillus flavus, which induced cAMP production in GPR12-transfected CHO and HEK293 cells in a
dose-dependent manner [8]. This activity suggests potential neuromodulatory or metabolic applications for

pyran-2-one compounds.

Additional molecular targets include bacterial cell division proteins, as evidenced by viriditoxin, a dimeric
pyran-2-one that inhibits FtsZ, an essential component of bacterial cell division [5]. This mechanism
explains the potent antibacterial activity observed for certain pyran-2-one derivatives. Other studies have
revealed enzyme inhibitory effects against targets such as cyclooxygenase-2 (COX-2) [6] and ion channel
modulation, contributing to the diverse pharmacological profile of pyran-2-one compounds. The multi-
target nature of many pyran-2-ones enhances their therapeutic potential while potentially reducing the

likelihood of resistance development.

Applications and Future Perspectives

Drug Discovery Potential
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The structural diversity and promising bioactivities of marine fungal pyran-2-ones position them as
valuable candidates for drug discovery programs. Their demonstrated efficacy against various disease-
relevant targets, including microbial pathogens, cancer cell lines, and metabolic enzymes, highlights their
potential as lead compounds for therapeutic development. Particularly valuable is the fact that many of these
compounds exhibit selective activity against specific targets or pathogens, as observed with talaroderxine
C's significantly stronger inhibition of Bacillus subtilis compared to Staphylococcus aureus [5]. This

selectivity is essential for developing targeted therapies with reduced side effects.

Future research should focus on optimizing the pharmacological properties of pyran-2-ones through
medicinal chemistry approaches and preclinical development. Key challenges include improving
bioavailability, metabolic stability, and tissue distribution while maintaining potent target engagement. The
diverse chemical scaffolds provided by marine fungal pyran-2-ones offer excellent starting points for
structure-activity relationship studies and lead optimization campaigns. Additionally, the multi-target
activities observed for some pyran-2-ones may be advantageous for addressing complex diseases requiring

modulation of multiple pathways simultaneously.

Agricultural Applications

The antifungal properties of 6-pentyl-2H-pyran-2-one and related pyran-2-ones against plant pathogens
suggest significant potential for agricultural applications as biopesticides or biocontrol agents. 6-PP has
demonstrated efficacy against multiple plant pathogenic fungi, including Sclerotinia sclerotiorum,
Cronartium ribicola, Fusarium oxysporum, Fusarium moniliforme, Verticillium dahliae, Verticillium
fungicola, and various Aspergillus species [1] [2]. As an eco-friendly alternative to synthetic agrochemicals,
6-PP could contribute to more sustainable agricultural practices by reducing reliance on conventional

pesticides with undesirable environmental impacts.

However, several challenges must be addressed before pyran-2-one-based biopesticides can achieve
widespread commercial implementation. These include demonstrating consistent disease control efficacy in
field conditions rather than laboratory settings, developing efficient and cost-effective delivery systems
suitable for agricultural use, determining optimal application rates and timing for maximum effectiveness,
and ensuring compatibility with integrated pest management programs [2]. Despite these challenges, the
growing demand for sustainable agricultural solutions continues to drive interest in developing pyran-2-one-

based biocontrol products.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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